Derrisisoflavone B

Übersicht

Beschreibung

Derrisisoflavone B is a natural product belonging to the class of flavonoids. It is primarily found in the roots of the plant Derris nodosa . Flavonoids are known for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Derrisisoflavone B can be synthesized through the extraction and purification from the roots of Derris nodosa. The extraction process typically involves solvent extraction methods, followed by purification using column chromatography and high-performance liquid chromatography . The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Derris nodosa using similar solvent extraction techniques. The extracted compound is then purified through advanced chromatographic methods to achieve high purity levels suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Derrisisoflavone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Derrisisoflavone B has shown significant antiparasitic properties. A study on extracts from Derris ferruginea demonstrated that several compounds, including derivatives of derrisisoflavone, exhibited notable inhibition against Plasmodium falciparum and Leishmania major. The cyclohexane extracts of the plant showed up to 79.3% inhibition at a concentration of 10 mg/mL against Plasmodium falciparum .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound | Target Parasite | Inhibition (%) | IC50 (mg/mL) |

|---|---|---|---|

| This compound | Plasmodium falciparum | 79.3 | 26 ± 6 |

| Other derivatives | Leishmania major | Varies | <13.3 |

Anti-inflammatory Properties

Research indicates that extracts containing this compound can reduce inflammation markers in various models. For instance, a study using human keratinocytes exposed to narrowband UVB radiation revealed that treatment with Derris scandens extract significantly decreased the expression of pro-inflammatory cytokines such as IL-1α, IL-6, and COX-2 .

Table 2: Anti-inflammatory Effects of this compound Extracts

| Treatment | Inflammatory Marker | Expression Reduction (%) |

|---|---|---|

| Derris scandens extract | IL-1α | 50 |

| IL-6 | 45 | |

| COX-2 | 40 |

Estrogenic and Androgenic Effects

This compound has been studied for its hormonal activity, particularly its effects on estrogen receptors. In vitro assays demonstrated that it can stimulate proliferation in MCF-7 breast cancer cells, indicating potential estrogenic activity . Additionally, it exhibited a suppressive effect on androgen receptor gene expression, suggesting a dual role in hormonal modulation.

Table 3: Hormonal Activity of this compound

| Compound | Receptor Type | Effect |

|---|---|---|

| This compound | Estrogen Receptor | Proliferation (83.17%) |

| Androgen Receptor | Suppression (0.6-fold) |

Antimicrobial Properties

The antibacterial properties of this compound have been explored in agricultural settings. It has shown effectiveness against various plant pathogens, making it a candidate for natural pesticide development. Its phenolic compounds contribute to this antimicrobial activity .

Table 4: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 38.3 µg/mL |

| E. coli | 36.7 µg/mL |

Conclusion and Future Directions

This compound presents a promising avenue for therapeutic applications due to its multifaceted biological activities, including antiparasitic, anti-inflammatory, and hormonal modulation effects. Future research should focus on optimizing extraction methods and exploring its mechanisms of action to enhance its efficacy in clinical and agricultural applications.

The compound's potential as a natural product in medicine and agriculture underscores the importance of further studies to validate its benefits and establish safe usage protocols.

Wirkmechanismus

The mechanism of action of Derrisisoflavone B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity: By disrupting microbial cell membranes and inhibiting essential enzymes.

Cytotoxic Activity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- Derrisisoflavone A

- Derrisisoflavone C

- Derrisisoflavone D

- Derrisisoflavone E

- Derrisisoflavone F

Comparison: Derrisisoflavone B is unique among its analogs due to its specific hydroxylation pattern and prenylation, which contribute to its distinct biological activities. While other derrisisoflavones also exhibit antimicrobial and cytotoxic properties, this compound’s unique structure enhances its potency and makes it a valuable compound for further research .

Biologische Aktivität

Derrisisoflavone B is a prenylated isoflavonoid derived from the plant genus Derris, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of cancer treatment, anti-inflammatory responses, and hormone regulation.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a prenyl group attached to an isoflavone backbone. This structural modification is believed to enhance its biological activity compared to non-prenylated flavonoids. The molecular formula and structural characteristics of this compound are significant in understanding its interaction with biological systems.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic properties. A study demonstrated that extracts containing this compound showed strong inhibition against Leishmania major and Plasmodium falciparum, with IC50 values suggesting effective concentrations for therapeutic applications. Specifically, the crude extracts displayed up to 79.3% inhibition at concentrations of 10 mg/mL, indicating a promising avenue for treating parasitic infections .

Estrogenic Activity

This compound has been investigated for its estrogenic effects, particularly in breast cancer research. In assays using MCF-7 cells (a breast cancer cell line), this compound was found to promote cell proliferation in a manner comparable to genistein, a well-known phytoestrogen. The relative proliferation rates indicated that this compound could augment the expression of estrogen receptors, which may have implications for hormone-related cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity aligns with traditional uses of Derris species in herbal medicine for managing inflammatory conditions .

Comparative Biological Activity Table

The following table summarizes key biological activities of this compound compared to other related compounds:

| Compound | Antiparasitic Activity (IC50) | Estrogenic Activity (Relative Proliferation) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | 26 mg/mL (against L. major) | Comparable to genistein (97.84%) | Significant |

| Genistein | 1 mg/mL | 100% (control) | Moderate |

| Derrisisoflavone A | 30 mg/mL | 83.17% | Moderate |

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

- Antiparasitic Study : A detailed examination of the antiparasitic effects noted that prenylated flavonoids like this compound showed enhanced activity against Plasmodium species compared to their non-prenylated counterparts .

- Estrogenic Activity Assessment : In cell culture studies, this compound was shown to significantly increase the expression of estrogen receptors, suggesting its potential role in hormone therapy for breast cancer patients .

- Inflammation Modulation : Research indicates that the compound can inhibit inflammatory pathways, making it a candidate for further investigation in chronic inflammatory diseases .

Eigenschaften

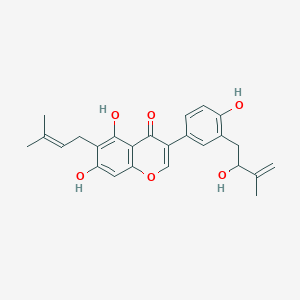

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-17-21(28)11-22-23(24(17)29)25(30)18(12-31-22)15-6-8-19(26)16(9-15)10-20(27)14(3)4/h5-6,8-9,11-12,20,26-29H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPPCNLZUDSZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.